5'-O-(L-Leucylsulfamoyl)adenosine
Overview
Description
5’-O-(L-Leucylsulfamoyl)adenosine is a chemical compound with the molecular formula C16H25N7O7S . It is structurally related to the fluorine-containing antibiotic nucleocidin . It has been found in the crystal structure of methylated human leucyl-tRNA synthetase .
Molecular Structure Analysis
The crystal structure of 5’-O-(L-Leucylsulfamoyl)adenosine has been observed in the structure of methylated human leucyl-tRNA synthetase . The compound has been found in the Leu-AMS-bound form of the synthetase .Chemical Reactions Analysis
The compound is related to the biosynthesis of nucleocidin, a fluorine-containing antibiotic . It appears that the biosynthetic enzymes involved in the production of nucleocidin also process non-fluorinated counterparts like 5’-O-(L-Leucylsulfamoyl)adenosine .Physical And Chemical Properties Analysis
5’-O-(L-Leucylsulfamoyl)adenosine has an average mass of 459.477 Da and a monoisotopic mass of 459.153625 Da .Scientific Research Applications
Enzyme Inhibition Studies
- Inhibition of tRNA Synthetase: The compound 5'-O-(L-Leucylsulfamoyl)adenosine and its analogs have been studied for their inhibitory effects on various tRNA synthetases. For instance, 5′-O-[N-(l-glutamyl)-sulfamoyl]adenosine is a competitive inhibitor of E. coli glutamyl-tRNA synthetase and mammalian glutamyl-tRNA synthetase. Such inhibitors are crucial for understanding the functional mechanisms of these enzymes and can be used in the study of protein synthesis and its regulation (Bernier et al., 2005).
Structural and Molecular Studies
- X-ray Crystallography: The structural analysis of such compounds provides insights into the substrate specificity of various enzymes. For instance, an X-ray crystallographic study of 5'-O-[N-(L-alanyl)sulfamoyl]adenosine revealed detailed molecular conformations, aiding in the understanding of enzyme-substrate interactions (Ueda et al., 1991).
Biochemical Pathway Studies
- Role in Sulfate Assimilation: Compounds like adenosine 5′-phosphosulfate reductase play a key role in sulfate assimilation in plants, as indicated in studies involving recombinant proteins from Lemna minor and Arabidopsis thaliana (Kopriva et al., 2001).
Therapeutic Potential and Drug Design
- Antitubercular Agents: Some derivatives, like 5'-O-[N-(acyl)sulfamoyl]adenosines, have been explored as potential antitubercular agents, inhibiting essential enzymes in Mycobacterium tuberculosis. This highlights their potential in drug development for treating tuberculosis (Qiao et al., 2007).
Purinergic Signaling and Metabolic Regulation
- Role in Purinergic Signaling: Adenosine, a product of adenine nucleotides, plays a significant role in purinergic signaling, impacting a wide range of physiological processes such as neurotransmission and muscle contraction. The production of adenosine by cytoplasmic 5'-nucleotidases and its regulatory role are crucial areas of study (Borowiec et al., 2006).
Synthetic and Analytical Chemistry
- Solid-Phase Synthesis: The development of efficient synthesis methods, like the solid-phase synthesis of 5'-O-[N-(acyl)sulfamoyl]adenosine derivatives, is crucial for producing these compounds in high yields, aiding in various biochemical studies (Redwan et al., 2012).
Enzyme Function and Drug Design
- Inhibitory Activity on Aminoacyl-tRNA Synthetase: The study of analogs like 5′-O-[N-(L-prolyl)-sulfamoyl]adenosine demonstrates their inhibitory activity on aminoacyl-tRNA synthetase, providing insights into enzyme function and potential therapeutic applications (Heacock et al., 1996).
Future Directions
The study of 5’-O-(L-Leucylsulfamoyl)adenosine could provide insights into the biosynthesis of nucleocidin and the function of leucyl-tRNA synthetase . It could also contribute to the development of anti-tumor drugs, as the mTORC1 pathway, in which leucyl-tRNA synthetase acts as a leucine sensor, is active in cancer development .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-4-methylpentanoyl]sulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O7S/c1-7(2)3-8(17)15(26)22-31(27,28)29-4-9-11(24)12(25)16(30-9)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t8-,9+,11+,12+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEDFDTWJLGMBO-LEJQEAHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-(L-Leucylsulfamoyl)adenosine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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